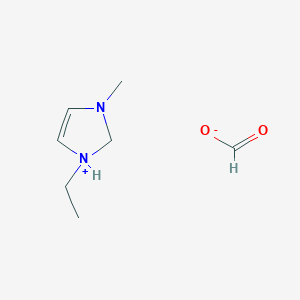![molecular formula C36H24N6 B15160196 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-36-1](/img/structure/B15160196.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes biphenyl and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with pyridin-2-yl-benzimidazole under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted biphenyl-benzimidazole compounds .
Aplicaciones Científicas De Investigación
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(pyridin-4-yl)biphenyl: Similar in structure but lacks the benzimidazole moiety.
1,3-Bis(3,5-dipyrid-3-ylphenyl)benzene: Contains pyridine and biphenyl units but arranged differently.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Another compound with similar functional groups but different overall structure.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of biphenyl and benzimidazole units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
848441-36-1 |
|---|---|
Fórmula molecular |
C36H24N6 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-1-[4-[4-(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]phenyl]benzimidazole |
InChI |
InChI=1S/C36H24N6/c1-3-13-33-29(9-1)39-35(31-11-5-7-23-37-31)41(33)27-19-15-25(16-20-27)26-17-21-28(22-18-26)42-34-14-4-2-10-30(34)40-36(42)32-12-6-8-24-38-32/h1-24H |
Clave InChI |
FSCYPYMMQQRWPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)C4=CC=C(C=C4)N5C6=CC=CC=C6N=C5C7=CC=CC=N7)C8=CC=CC=N8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)


![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)


![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)


![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
